molecular formula C22H32N4O5 B2450983 Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 688773-64-0

Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2450983
CAS No.: 688773-64-0
M. Wt: 432.521
InChI Key: BSIUGAYBALUZTD-UHFFFAOYSA-N
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Description

Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H32N4O5 and its molecular weight is 432.521. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as coumarin heterocycles, have been shown to possess valuable biological and pharmaceutical properties . These compounds interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Related compounds, such as poly (2- (diethylamino)ethyl methacrylate), have been shown to undergo chemical and conformational changes in response to external temperature or pH stimuli, influencing cell function .

Molecular Mechanism

Similar compounds have been shown to undergo various types of oxidative metabolism, including aromatic oxidation, aliphatic oxidation of carbon atoms, benzylic oxidation of carbon atoms, and oxidation of olefins .

Temporal Effects in Laboratory Settings

Related compounds, such as poly (2- (diethylamino)ethyl methacrylate), have been shown to exhibit changes in their rotational mobility of nitroxide radicals at different pH and temperature values .

Dosage Effects in Animal Models

Related compounds have been shown to cause adverse effects on the cardiovascular system .

Metabolic Pathways

Similar compounds have been shown to undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and hydrolysis .

Transport and Distribution

Related compounds, such as tris[2-(dimethylamino)ethyl]amine, have been shown to form a quadridentate ligand, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

Recent advances in the prediction of subcellular localization of proteins from their amino acid sequences may provide insights into the potential subcellular localization of this compound .

Properties

IUPAC Name

methyl 3-[6-[2-(diethylamino)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O5/c1-4-25(5-2)14-12-23-19(27)9-7-6-8-13-26-20(28)17-11-10-16(21(29)31-3)15-18(17)24-22(26)30/h10-11,15H,4-9,12-14H2,1-3H3,(H,23,27)(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIUGAYBALUZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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